CB2 Inverse Agonist Potency of the Methanesulfonamide Chemotype: Sch225336 Benchmark
The trisubstituted sulfonamide chemotype, to which N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide belongs, has produced the highly potent and selective CB2 inverse agonist Sch225336, which displays a Ki of 1.8 nM for hCB2 and 100-fold selectivity over CB1 receptors . While the direct bioactivity of the target compound has not been reported in peer-reviewed literature, its structural features—the methanesulfonamide head, the but-2-yn-1-yl spacer, and the 3-(trifluoromethyl)phenoxy tail—align with the structure-activity relationships (SAR) identified in the optimization of CB2 affinity and selectivity by Ouyang et al., where compound 39 achieved CB2 Ki = 5.4 nM and >92-fold selectivity [1]. This class-level validation supports rational selection over non-validated sulfonamide scaffolds.
| Evidence Dimension | CB2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Sch225336: hCB2 Ki = 1.8 nM, CB1 Ki ~200 nM; Compound 39: hCB2 Ki = 5.4 nM, CB1 Ki = 500 nM |
| Quantified Difference | N/A |
| Conditions | Sf9 cell membranes expressing human CB2 (Sch225336); Binding assay for Compound 39 |
Why This Matters
Establishes the methanesulfonamide scaffold as a validated chemotype for achieving potent CB2 inverse agonism, providing strong rationale for selecting this compound as a key intermediate or lead.
- [1] Ouyang Q, Tong Q, Feng R, Myint KZ, Yang P, Xie XQ. Trisubstituted Sulfonamides: A New Chemotype for Development of Potent and Selective CB2 Receptor Inverse Agonists. ACS Med Chem Lett. 2013;4(4):387-392. PMID 24729834. View Source
